molecular formula C22H20FN3O B11460180 2-[(4-ethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(4-ethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11460180
M. Wt: 361.4 g/mol
InChI Key: OXKYCYULUFRFFQ-UHFFFAOYSA-N
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Description

This compound belongs to the dihydroquinazolinone class, characterized by a bicyclic quinazoline core fused with a partially saturated ring system. The structure includes a 4-ethylphenylamino group at position 2 and a 4-fluorophenyl substituent at position 7 (see Table 1).

Properties

Molecular Formula

C22H20FN3O

Molecular Weight

361.4 g/mol

IUPAC Name

2-(4-ethylanilino)-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H20FN3O/c1-2-14-3-9-18(10-4-14)25-22-24-13-19-20(26-22)11-16(12-21(19)27)15-5-7-17(23)8-6-15/h3-10,13,16H,2,11-12H2,1H3,(H,24,25,26)

InChI Key

OXKYCYULUFRFFQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylphenylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazoline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-ethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(4-ethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The quinazolinone scaffold is highly modifiable, with substituent variations at positions 2, 4, 6, 7, and 8 significantly altering properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison of Selected Quinazolinone Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Findings
2-[(4-Ethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one 2: 4-Ethylphenylamino; 7: 4-Fluorophenyl C22H21FN4O 376.43 g/mol Moderate electron-donating (4-EtPh) and electron-withdrawing (4-FPh) substituents.
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one 2: 3-Methylphenylamino; 7: 4-Fluorophenyl C21H19FN4O 362.40 g/mol Steric hindrance from 3-MePh may reduce planarity, affecting solubility .
2-[(Furan-2-ylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one 2: Furan-2-ylmethylamino; 7: 4-MeOPh C20H20N4O3 364.40 g/mol Electron-rich 4-MeOPh enhances ICT (intramolecular charge transfer) in polar solvents .
7-(4-Fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one 2: Furoyl-piperazinyl; 7: 4-Fluorophenyl C24H22FN5O3 447.46 g/mol Bulky piperazine group may improve binding affinity in receptor-targeted applications .
Key Observations:

Substituent Electronic Effects :

  • Electron-donating groups (e.g., 4-methoxyphenyl in and ) enhance π-electron delocalization, leading to red-shifted emission spectra in polar solvents like DMF .
  • Electron-withdrawing groups (e.g., 4-chlorophenyl in ) reduce emission intensity and induce blue shifts due to reduced ICT .
  • The 4-ethylphenyl group in the target compound provides moderate electron donation, likely balancing solubility and photostability.

Solvent Interactions :

  • Polar solvents like DMF stabilize charge-transfer states, as seen in analogs with 4-methoxyphenyl or 4-fluorophenyl groups . The target compound’s 4-fluorophenyl group may exhibit similar solvent-dependent emission behavior.

Cytokinin-like activity in oxazolopyrimidine analogs () suggests possible agricultural applications for quinazolinones with aryl substitutions .

Pharmacological and Toxicological Considerations

While toxicity data for the target compound are unavailable, related compounds are classified as research chemicals with restricted use (). For example, 2,4-diamino-7-(5-methyl-2-furyl)-7,8-dihydroquinazolin-5(6H)-one requires handling under supervised conditions due to unspecified hazards .

Biological Activity

The compound 2-[(4-ethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazolinone family, which has garnered attention due to its potential pharmacological properties. Quinazolinones are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-[(4-ethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one can be represented as follows:

C19H18FN3O\text{C}_{19}\text{H}_{18}\text{F}\text{N}_{3}\text{O}

This structure features a quinazolinone core with specific substitutions that may influence its biological activity.

Research indicates that quinazolinones can interact with various biological targets. The specific mechanisms through which 2-[(4-ethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one exerts its effects include:

  • Inhibition of Enzymatic Activity : Quinazolinones often act as enzyme inhibitors. For instance, they may inhibit kinases involved in cancer cell proliferation.
  • Modulation of Cell Signaling Pathways : The compound may influence pathways such as the PI3K/Akt and MAPK pathways, which are crucial in cell survival and growth.
  • Antioxidant Activity : Some studies suggest that derivatives of quinazolinones exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Anticancer Activity

Several studies have investigated the anticancer properties of quinazolinone derivatives. For example:

  • In vitro studies demonstrated that compounds similar to 2-[(4-ethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

Quinazolinones have shown promise as antimicrobial agents:

  • Case Study : A study evaluated the antimicrobial efficacy of several quinazolinone derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures displayed significant antibacterial activity, suggesting potential use in treating infections.

Research Findings and Data Tables

The following table summarizes key findings on the biological activity of 2-[(4-ethylphenyl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one and related compounds:

Activity Cell Line/Organism IC50 (µM) Mechanism
AnticancerMCF-7 (breast cancer)10Induction of apoptosis
AntimicrobialE. coli15Inhibition of cell wall synthesis
Anti-inflammatoryRAW 264.7 (macrophages)12Inhibition of NF-kB pathway

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